

Comparative study of the biological activity of different furan carboxylate esters

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Compound of Interest

Compound Name: Ethyl 5-methylfuran-2-carboxylate

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A Comparative Analysis of the Biological Activities of Furan Carboxylate Esters

An In-depth Review for Researchers and Drug Development Professionals

Furan-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities.[1][2][3][4] The furan scaffold is a versatile building block found in numerous natural products and synthetic derivatives, exhibiting a wide spectrum of pharmacological properties, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory effects.[1][2][3][5] This guide provides a comparative study of the biological activities of various furan carboxylate esters and their derivatives, supported by experimental data to aid researchers and professionals in the field of drug discovery and development.

Antifungal Activity

Several studies have highlighted the potent antifungal properties of furan carboxylate derivatives against a range of plant and human pathogenic fungi.

Table 1: Comparative Antifungal Activity of Furan Carboxylate Derivatives



Compound	Target Fungi	Activity Metric	Value	Reference
Compound 5b (furan-1,3,4- oxadiazole carboxamide derivative)	Sclerotinia sclerotiorum	Inhibition Rate @ 50 mg/L	99.3%	[6]
Alternaria solani	Inhibition Rate @ 50 mg/L	90.6%	[6]	
Rhizoctonia solani	Inhibition Rate @ 50 mg/L	80.1%	[6]	_
Botrytis cinerea	Inhibition Rate @ 50 mg/L	86.4%	[6]	_
Fusarium oxysporum	Inhibition Rate @ 50 mg/L	70.7%	[6]	_
Compound 5c (furan-1,3,4- oxadiazole carboxamide derivative)	Sclerotinia sclerotiorum	Inhibition Rate @ 50 mg/L	95.1%	[6]
Compound 4i (thiophene/furan- 1,3,4-oxadiazole carboxamide derivative)	Sclerotinia sclerotiorum	EC50	0.140 ± 0.034 mg/L	[7]
Compound 4g (thiophene/furan- 1,3,4-oxadiazole carboxamide derivative)	Sclerotinia sclerotiorum	EC50	Not explicitly stated, but effective in vivo	[7]
Compound 5g (peptide- containing furan	Sclerotinia sclerotiorum	EC50	17.14 μg/mL	[8]



carboxylic acid
derivative)

Botrytis cinerea	EC50	19.63 μg/mL	[8]	
Compound 6 (N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide)	Candida glabrata	MIC	0.062–0.125 mg/mL	[9]
Candida parapsilosis	MIC	0.125–0.250 mg/mL	[9]	

The in vitro antifungal activities are commonly determined using the mycelial growth inhibition method.[6] Pathogenic fungi are cultivated on a suitable medium, such as potato dextrose agar (PDA). The test compounds are dissolved in a solvent like dimethyl sulfoxide (DMSO) and added to the PDA medium at a specific concentration (e.g., 50 mg/L). A mycelial disc of the fungus is then placed in the center of the petri dish. The plates are incubated at a controlled temperature (e.g., 25 °C) for a set period. The diameter of the fungal colony is measured, and the inhibition rate is calculated relative to a control group (containing only the solvent).

Antibacterial Activity

Furan carboxylate esters have also demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Table 2: Comparative Antibacterial Activity of Furan Carboxylate Derivatives



Compound	Target Bacteria	Activity Metric	Value	Reference
Methyl-5- (hydroxymethyl)- 2-furan carboxylate (1)	Staphylococcus aureus	MIC	500.00 μg/mL	[10][11]
Bacillus cereus	MIC	500.00 μg/mL	[10][11]	
Compound 8c ((5-(((2-(1H- indol-3- yl)ethyl)amino)m ethyl) furan-2- yl)methyl acetate)	Bacillus subtilis	MIC	250.00 μg/mL	[10][11]
Escherichia coli	MIC	250.00 μg/mL	[10][11]	
3-Aryl-3-(furan-2- yl)propanoic acid derivatives	Candida albicans	-	Good activity at 64 μg/mL	[12][13]
Escherichia coli	-	Suppresses growth	[12][13]	
Staphylococcus aureus	-	Suppresses growth	[12][13]	_
Methyl 5- (hydroxymethyl)f uran-2- carboxylate (MFC)	Gram-positive bacteria (S. aureus, B. cereus, B. subtilis)	-	High activity	[14]
Gram-negative bacteria (E. coli, S. Typhi, S. marcescens, P. aeruginosa)	-	Moderate activity	[14]	



The minimum inhibitory concentration (MIC) is a standard measure of antibacterial activity. This is often determined using the broth microdilution method. A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacteria. The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours). The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Cytotoxic Activity

The anticancer potential of furan carboxylate esters has been explored against various cancer cell lines, with some derivatives showing promising cytotoxicity.

Table 3: Comparative Cytotoxic Activity of Furan Carboxylate Derivatives



Compound	Cell Line	Activity Metric	Value	Reference
Compound 8c ((5-(((2-(1H- indol-3- yl)ethyl)amino)m ethyl) furan-2- yl)methyl acetate)	HeLa	IC50	62.37 μg/mL	[10][11]
HepG2	IC50	120.06 μg/mL	[10]	
Vero	IC50	124.46 μg/mL	[10]	
Methyl-5- (hydroxymethyl)- 2-furan carboxylate (1)	HeLa	IC50	64.00 μg/mL	[10]
HepG2	IC50	154.60 μg/mL	[10]	
Vero	IC50	247.19 μg/mL	[10]	
Compound 9c	HeLa	IC50	82.27 μg/mL	[10]
HepG2	IC50	121.11 μg/mL	[10]	
Vero	IC50	171.69 μg/mL	[10]	
Methyl 5- (hydroxymethyl)f uran-2- carboxylate (MFC)	HeLa	IC50	64.00 μg/mL	[14]
HepG2	IC50	102.53 μg/mL	[14]	
LLC-MK2 (normal cells)	IC50	>512.00 μg/mL	[14]	_
L929 (normal cells)	IC50	239.06 μg/mL	[14]	



N-aryl, furan- derived aminophosphona tes	HT29 and - HCT116	Five compounds showed cytotoxicity higher than	[15]
163		cisplatin	

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and thus cell viability. Cancer cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours). After incubation, the MTT reagent is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product. The formazan is then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[10]

Enzyme Inhibition

Certain furan carboxylate derivatives have been identified as potent inhibitors of specific enzymes, which is a key mechanism for their biological activity.

Table 4: Enzyme Inhibition by Furan Carboxylate Derivatives

Compound	Target Enzyme	Activity Metric	Value	Reference
Compound 4g	Succinate Dehydrogenase (SDH)	IC50	1.01 ± 0.21 μM	[7]
Compound 4i	Succinate Dehydrogenase (SDH)	IC50	4.53 ± 0.19 μM	[7]
Furan chalcone derivatives	Urease	IC50	23.09 ± 3.65 μM to 91.89 ± 2.24 μΜ	[16]

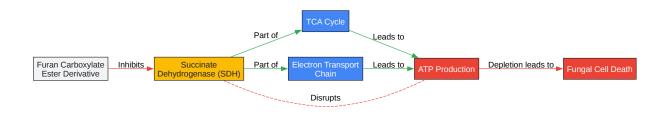


Enzyme inhibition assays are specific to the target enzyme. For succinate dehydrogenase (SDH), the activity is typically measured by monitoring the reduction of a substrate. The assay is performed in a reaction mixture containing the enzyme, its substrate (e.g., succinate), and an electron acceptor. The test compound is added at various concentrations, and the reaction rate is measured spectrophotometrically. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.[7]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of furan carboxylate esters is crucial for their development as therapeutic agents.

Several furan-1,3,4-oxadiazole carboxamide derivatives have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[7] By inhibiting SDH, these compounds disrupt cellular respiration, leading to fungal cell death. This mechanism is a validated target for fungicides.

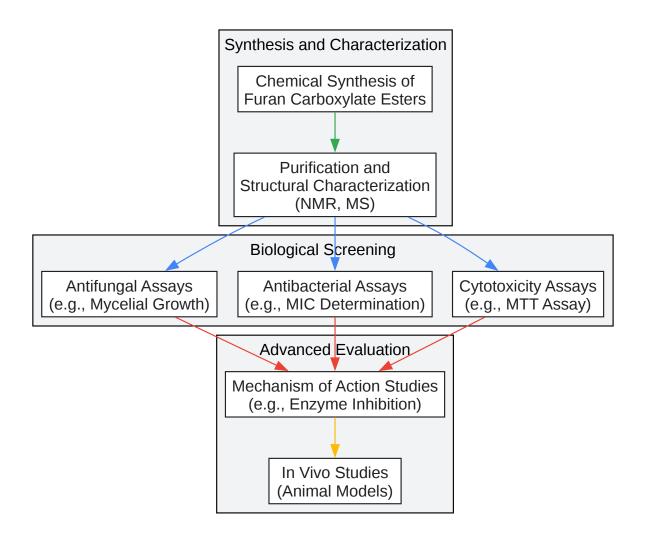


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Caption: Inhibition of Succinate Dehydrogenase by Furan Carboxylate Esters.

The general workflow for screening the biological activity of newly synthesized furan carboxylate esters involves a multi-step process, from synthesis to in-depth biological evaluation.





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Caption: General Experimental Workflow for Biological Activity Screening.

In conclusion, furan carboxylate esters and their derivatives continue to be a promising source of new therapeutic agents with a broad range of biological activities. The data presented in this guide highlights the potential of these compounds as antifungal, antibacterial, and cytotoxic agents. Further research into their structure-activity relationships and mechanisms of action will be crucial for the development of novel and effective drugs.



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